

Application Notes and Protocols for Bdp FL-peg4-tco Tetrazine Ligation

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Compound of Interest

Compound Name: *Bdp FL-peg4-tco*

Cat. No.: *B15073303*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazine ligation with trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, enabling rapid and specific conjugation of molecules in complex biological environments.[1][2] This reaction, based on an inverse-electron-demand Diels-Alder cycloaddition, proceeds with exceptionally fast kinetics without the need for cytotoxic catalysts, making it ideal for live-cell imaging and in vivo applications.[1][2] The Bdp FL fluorophore is a bright and photostable dye suitable for the fluorescein (FAM) channel, making it an excellent choice for fluorescence microscopy and polarization assays.[3] This document provides a detailed guide for the ligation of **Bdp FL-peg4-tco** to a tetrazine-modified molecule, a critical procedure in the development of fluorescent probes, antibody-drug conjugates (ADCs), and targeted drug delivery systems.[1][4]

The reaction between a tetrazine and a trans-cyclooctene is a third-generation click chemistry reaction that is rapid, bioorthogonal, and effective at low concentrations.[2] It proceeds via an inverse electron-demand Diels-Alder cycloaddition followed by a retro-Diels-Alder reaction, releasing nitrogen gas as the only byproduct.[5][6] This clean and efficient ligation is highly specific, avoiding cross-reactivity with other functional groups found in biological systems.[5][7] The inclusion of a hydrophilic PEG4 spacer in the **Bdp FL-peg4-tco** molecule enhances water solubility and reduces potential steric hindrance during conjugation.[8][9]

Quantitative Data Summary

The following table summarizes the key quantitative data for the **Bdp FL-peg4-tco** reagent and the tetrazine ligation reaction.

Parameter	Value	Reference
Bdp FL-peg4-tco Properties		
Molecular Weight	662.6 g/mol	[8]
Excitation Maximum (λ_{ex})	503 nm	[8]
Emission Maximum (λ_{em})	509 nm	[8]
Molar Extinction Coefficient (ϵ)	80,000 $\text{cm}^{-1}\text{M}^{-1}$	[8]
Fluorescence Quantum Yield (Φ)	0.9	[8]
Solubility	DMSO, DMF, DCM	[8]
Tetrazine-TCO Ligation Kinetics		
Second-order rate constant (k_2)	$> 800 \text{ M}^{-1}\text{s}^{-1}$	[1][9]

Experimental Protocols

Materials and Reagents

- **Bdp FL-peg4-tco**
- Tetrazine-modified molecule of interest (e.g., protein, antibody, oligonucleotide)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.4 or other non-amine containing buffer at pH 6-9.[5][10]
- Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) for purification.

Preparation of Stock Solutions

- **Bdp FL-peg4-tco** Stock Solution:
 - Allow the vial of **Bdp FL-peg4-tco** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare a 1-10 mM stock solution in anhydrous DMSO or DMF.
 - Store the stock solution at -20°C, protected from light and moisture. TCO compounds are not recommended for long-term storage as they can isomerize.[\[8\]](#)
- Tetrazine-Modified Molecule Solution:
 - Dissolve the tetrazine-modified molecule in the chosen reaction buffer at a concentration suitable for your application (typically 1-5 mg/mL for proteins).[\[9\]](#)

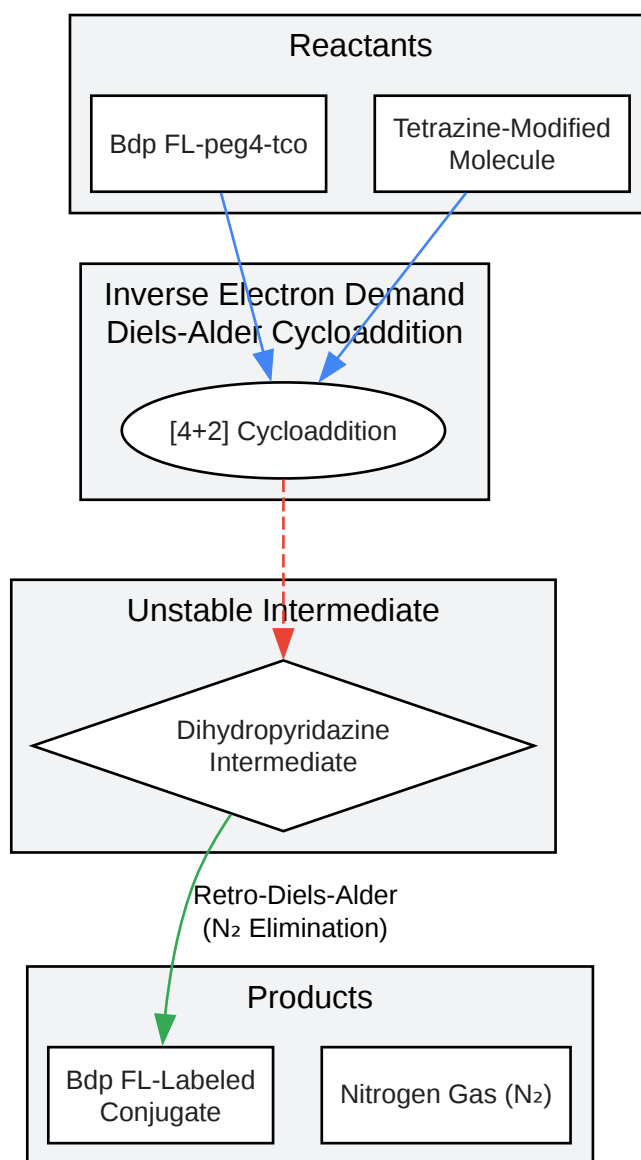
Step-by-Step Ligation Protocol

- Reactant Molar Ratio:
 - For optimal conjugation, it is recommended to use a slight molar excess of one reactant. A common starting point is a 1.1 to 1.5-fold molar excess of the **Bdp FL-peg4-tco** relative to the tetrazine-modified molecule.[\[10\]](#) The optimal ratio may need to be determined empirically for each specific application.
- Ligation Reaction:
 - To the solution of the tetrazine-modified molecule in the reaction buffer, add the calculated volume of the **Bdp FL-peg4-tco** stock solution.
 - Mix the reaction gently by pipetting or brief vortexing.
 - Incubate the reaction at room temperature for 30-60 minutes.[\[5\]](#)[\[9\]](#) For temperature-sensitive molecules, the reaction can be performed at 4°C for 1-2 hours.[\[10\]](#)
 - The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[\[11\]](#)

- Purification of the Conjugate:
 - Following the incubation period, remove the excess, unreacted **Bdp FL-peg4-tco** and any reaction byproducts.
 - For proteins and other macromolecules, size-exclusion chromatography (e.g., a desalting column) is a common and effective purification method.^[5]
 - Equilibrate the SEC column with the desired storage buffer (e.g., PBS).
 - Apply the reaction mixture to the column and collect the fractions containing the purified, fluorescently labeled conjugate.
 - The purified conjugate can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.

Visualizations

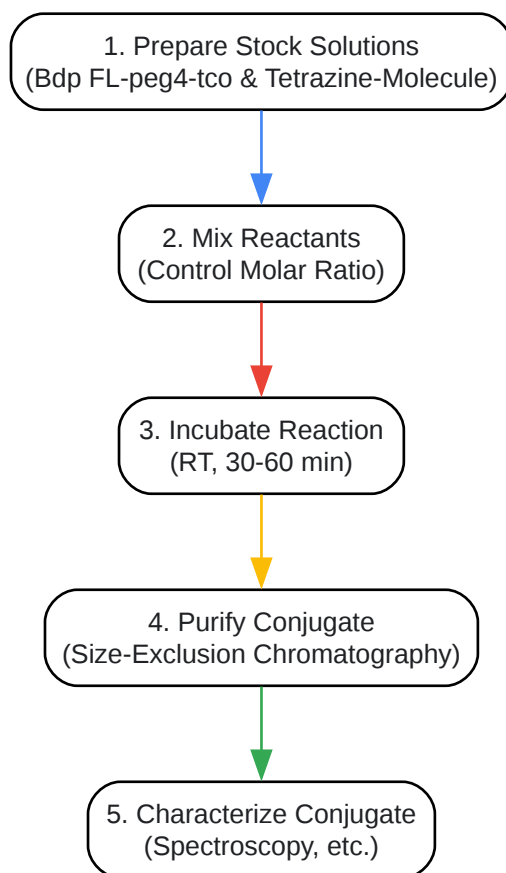
Signaling Pathway of Tetrazine Ligation



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Caption: Mechanism of the **Bdp FL-peg4-tco** and tetrazine ligation reaction.

Experimental Workflow



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Caption: Step-by-step experimental workflow for **Bdp FL-peg4-tco** tetrazine ligation.

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